(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride

Beschreibung

Chemical Identity and Classification

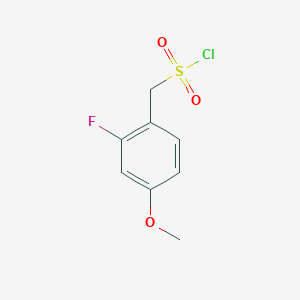

(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride (CAS: 1600389-10-3) is a halogenated aromatic sulfonyl chloride with the molecular formula C₈H₈ClFO₃S and a molecular weight of 238.66 g/mol . Its structure features a methoxy group (-OCH₃) at the para position and a fluorine atom at the ortho position relative to the sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring.

Table 1: Key Identifiers and Structural Data

The compound’s electrophilic sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides and sulfonate esters. Its fluorinated aromatic ring enhances metabolic stability in pharmaceutical applications.

Historical Context in Organosulfur Chemistry

Organosulfur chemistry, which emerged in the 19th century, has long prioritized sulfonyl halides due to their versatility in forming sulfur-carbon bonds. Early methods for synthesizing sulfonyl chlorides involved direct chlorination of thiols or sulfonic acids, but these approaches faced challenges in regioselectivity and functional group tolerance.

The development of Sandmeyer-type reactions in the 20th century revolutionized sulfonyl chloride synthesis by enabling the conversion of anilines to sulfonyl chlorides via diazonium intermediates. Modern techniques, such as the use of DABSO (dabco·SO₂) as a stable sulfur dioxide surrogate, have further improved safety and efficiency. This compound exemplifies advancements in regioselective functionalization, leveraging directed ortho-fluorination strategies to optimize electronic and steric effects.

Significance in Halogenated Aromatic Sulfonyl Chemistry

Halogenated aromatic sulfonyl chlorides are critical intermediates in medicinal and materials chemistry. The fluorine and methoxy substituents in this compound confer unique properties:

Table 2: Comparative Reactivity of Halogenated Sulfonyl Chlorides

- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines.

- Steric Effects : The methoxy group’s bulkiness directs reactions to specific positions, minimizing side products.

- Biological Relevance : Fluorinated sulfonamides derived from this compound exhibit enhanced binding affinity to enzymatic targets, such as carbonic anhydrase.

In drug discovery, this compound has been used to synthesize prostaglandin analogs and kinase inhibitors , where its halogenated aromatic core improves pharmacokinetic properties.

Eigenschaften

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-13-7-3-2-6(8(10)4-7)5-14(9,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKJUSXUAWUZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-4-methoxyphenyl)methanol with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the alcohol group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:

(2-Fluoro-4-methoxyphenyl)methanol+SOCl2→(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonamide or sulfonate products:

Key Findings :

-

Reactions with amines proceed efficiently at ambient temperatures, producing sulfonamides with high yields (70–92%).

-

Alcohols require elevated temperatures and base catalysis (e.g., pyridine) to form sulfonate esters .

Cross-Coupling Reactions

The aromatic ring’s substituents (fluoro and methoxy groups) enable participation in metal-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

The boronic acid derivative of this compound (synthesized via Pd-catalyzed borylation) couples with aryl halides:

| Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodobenzonitrile | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 68 | |

| 2-Bromopyridine | Pd(OAc)₂, SPhos | Toluene | 54 |

Mechanistic Insight :

The electron-withdrawing sulfonyl group deactivates the aromatic ring, necessitating vigorous conditions (e.g., 100°C) .

Generation of Sulfene Intermediates

Under basic conditions, (2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride eliminates HCl to form sulfene (CH₂=SO₂), a transient electrophile:

Reaction Pathway :

-

Base-Induced Elimination :

-

Trapping with Alcohols :

Sulfene reacts with alcohols to yield sulfinate esters:

Experimental Evidence :

-

Isotopic labeling (D₂O quenching) confirms sulfene formation .

-

Cycloadducts with dienes (e.g., 1,3-butadiene) stabilize the intermediate .

Anticancer Agents

Sulfonamide derivatives exhibit inhibitory activity against carbonic anhydrase isoforms:

| Derivative Structure | IC₅₀ (nM) | Target Enzyme | Source |

|---|---|---|---|

| N-(4-Fluorophenyl)sulfonamide | 12.3 | Carbonic Anhydrase IX | |

| N-Benzyl-2-fluoro-4-methoxybenzenesulfonamide | 8.7 | Carbonic Anhydrase XII |

Comparative Reactivity Analysis

The fluorine and methoxy substituents modulate reactivity relative to analogous compounds:

| Compound | Relative Reactivity (vs. reference) | Notes | Source |

|---|---|---|---|

| (2-Fluorophenyl)methanesulfonyl chloride | 1.5× faster | Enhanced electrophilicity due to fluorine | |

| (4-Methoxyphenyl)methanesulfonyl chloride | 0.8× slower | Methoxy group donates electron density |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound features a sulfonyl chloride functional group, which is highly reactive towards nucleophiles. This reactivity allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution : The sulfonyl chloride can be substituted by amines, alcohols, or thiols to form sulfonamide, sulfonate esters, or sulfonothioate derivatives.

- Formation of Sulfonamides : Reaction with amines leads to the formation of sulfonamide derivatives, which are valuable in medicinal chemistry.

- Synthesis of Sulfonate Esters : When reacted with alcohols, it yields sulfonate esters that can be utilized in various chemical applications.

Organic Synthesis

(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride serves as a reagent in organic synthesis for preparing diverse sulfonamide derivatives. These derivatives are crucial for developing new pharmaceuticals and agrochemicals due to their biological activity.

| Reaction Type | Product Type | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Sulfonamide Derivatives | Antibiotics, anti-inflammatory agents |

| Sulfonate Esters | Intermediates in drug synthesis | |

| Sulfonothioate Derivatives | Biochemical probes |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Notably, it has shown promise in the development of drugs targeting various diseases due to its ability to modify biomolecules.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound can enhance the efficacy of existing antibiotics against resistant strains of bacteria. Case Study: A derivative was found to reduce the minimal inhibitory concentration (MIC) of oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA) from 256 µg/mL to 128 µg/mL when present at a concentration of 20 µM .

Biochemical Applications

In biochemical research, this compound is utilized for modifying proteins and other biomolecules to study their structure and function. The sulfonyl group facilitates the introduction of functional groups that can alter biological activity.

- Enzyme Inhibition Studies : Compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes involved in disease pathways.

| Enzyme Target | IC50 Value (µM) | Biological Implication |

|---|---|---|

| Serine Proteases | 10 - 20 | Potential treatment for cancer |

| Kinases | 5 - 15 | Inhibition of tumor growth |

Wirkmechanismus

The mechanism of action of (2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide or sulfonate ester derivatives, which can further interact with biological targets or undergo additional chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Molecular Structure and Physical Properties

The substituents on the aromatic ring significantly influence molecular weight, reactivity, and stability. A comparative overview is provided below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| (2-Chloro-4-fluorophenyl)methanesulfonyl chloride | C₇H₅Cl₂FO₂S | 243.09 | 541528-45-4 | 2-Cl, 4-F |

| (4-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 103360-04-9 | 4-F |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | 124-63-0 | Aliphatic (no aromatic ring) |

| (4-Bromo-2-fluorophenyl)methanesulfonyl chloride* | C₇H₅BrClFO₂S | ~285.98 | Not provided | 4-Br, 2-F |

| (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride* | C₈H₈ClFO₃S | ~234.67 | 1194375-53-5 | 3-Cl, 4-OCH₃ |

Key Observations :

Reactivity and Stability

Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., water, amines, alcohols). Reactivity trends are influenced by substituent effects:

Hydrolysis Reactivity:

- Moderate Reactivity : (2-Chloro-4-fluorophenyl)methanesulfonyl chloride (dual electron-withdrawing groups) likely requires mild NaOH for hydrolysis, similar to benzenesulfonyl chloride .

- Lower Reactivity : Methoxy-substituted derivatives (e.g., 3-Chloro-4-methoxyphenyl) may necessitate prolonged reflux due to reduced electrophilicity .

Destruction Procedures :

- Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride) are neutralized with 2.5 M NaOH at room temperature.

- Less reactive analogues (e.g., p-toluenesulfonyl chloride) require refluxing with NaOH for 24 hours .

Biologische Aktivität

(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C8H8ClFO2S

- Molecular Weight : Approximately 222.66 g/mol

- Functional Groups : Contains a fluorine atom, a methoxy group on a phenyl ring, and a methanesulfonyl chloride functional group.

The compound's electrophilic nature, particularly from the sulfonyl chloride group, suggests potential reactivity in various biological systems.

The compound's biochemical properties can be summarized as follows:

| Property | Description |

|---|---|

| Stability | Relatively stable under standard conditions but degrades under extreme pH or temperature. |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes. |

| Transport Mechanisms | Distributed through passive diffusion and active transport within cells. |

| Subcellular Localization | Predominantly located in the cytoplasm where it interacts with target enzymes. |

Biological Activity

Although direct data on the biological activity of this compound is sparse, it is hypothesized that its structural features may confer similar biological activities observed in related compounds. For instance:

- Antimicrobial Activity : Compounds with methanesulfonyl chloride groups have shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance antimicrobial activity .

- Anticancer Potential : The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxicity against various cancer cell lines. For example, modifications that introduce electron-donating or withdrawing groups can significantly affect the compound's efficacy against tumors .

Case Study 1: Anticancer Activity

In a study evaluating thiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines with IC50 values below that of standard chemotherapeutics like doxorubicin. The presence of specific functional groups was critical for enhancing this activity .

Case Study 2: Antimicrobial Efficacy

Research on related methanesulfonyl chlorides indicated strong antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains. The SAR analysis highlighted that modifications at specific positions on the aromatic ring were essential for improving antimicrobial effects .

Q & A

Q. How can researchers design experiments to study hydrolytic degradation pathways under physiological conditions?

- Protocol :

Prepare phosphate buffer (pH 7.4) at 37°C.

Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid).

Use -labeling to trace oxygen incorporation during hydrolysis .

- Key Insight : Hydrolysis rates increase with pH due to nucleophilic attack by OH .

Data Contradiction Analysis

- Example Conflict : Variability in reported melting points (e.g., 82–84°C in vs. broader ranges elsewhere).

Safety and Handling Table

| Parameter | Guideline | Reference |

|---|---|---|

| Storage Temperature | -20°C under N | |

| Decomposition Products | HCl, sulfonic acids | |

| Neutralization Protocol | 10% NaHCO solution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.